Aminophenylacetylene

Overview

Description

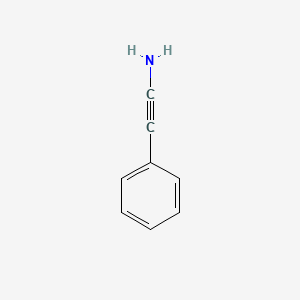

Aminophenylacetylene, also known as 3-ethynylaniline, is a compound with the molecular formula C8H7N . It is used in the production of various chemicals and has potential applications in the pharmaceutical industry .

Synthesis Analysis

Aminophenylacetylene can be synthesized from m-nitrobenzaldehyde as a starting raw material. The process involves catalyzing with malonic acid through a basic catalyst in an ethanol solvent for condensation and decarboxylation to obtain m-nitrocinnamic acid. This is further brominated in acetic acid solution to obtain alpha-beta-dibromide-3-(3’-nitrophenyl) propionic acid. This is then prepared into (Z)-1-(2-bromethylene)-3-nitrobenzene through weak decarboxylation and selective debromination and completely debrominated through strong alkali to obtain m-alkynyl nitrobenzene. Finally, 3-aminophenylacetylene is obtained through iron powder reduction and further rectification and purification .Molecular Structure Analysis

The molecular structure of Aminophenylacetylene is represented by the formula C8H7N . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Aminophenylacetylene can undergo various chemical reactions. For instance, it can be used in the hydrogenation of 4-nitrophenylacetylene to 4-aminophenylacetylene with a high conversion rate and selectivity .Physical And Chemical Properties Analysis

Aminophenylacetylene is a liquid with a refractive index of 1.6140 to 1.6180 at 20°C, 589 nm . It appears clear yellow to brown in color .Scientific Research Applications

1. Catalytic Activity in Hydrosilylation Reactions

Aminophenylacetylene has been studied for its role in hydrosilylation reactions. A study conducted by Vicent et al. (2006) examined the catalytic activity of a pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I) towards hydrosilylation of phenylacetylene and 4-aminophenylacetylene. This research used electrospray ionization mass spectrometry (ESI-MS) to investigate the mechanism, allowing for the detection of all reaction intermediates in the catalytic process of phenylacetylene hydrosilylation (Vicent et al., 2006).

2. Acidic-Basic Properties in Polymeric Hydroxyazophenyl Acetylene Dyes

Aminophenylacetylene was utilized in the synthesis of hydroxyazo-compounds in a study by Kikot' et al. (1983). This research explored the acidic-basic properties of these compounds, offering insights into the behavior of hydroxyazo-compounds of benzene and naphthalene series in various solutions (Kikot' et al., 1983).

3. Aminocarbonylation Catalysis

Matteoli et al. (2004) investigated the aminocarbonylation of phenylacetylene, focusing on a catalytic system involving palladium acetate, (2-pyridyl)diphenylphosphine, and methanesulfonic acid. The study emphasized the influence of the amine's nature and the reaction solvent on the activity and selectivity of the catalyst in the aminocarbonylation process (Matteoli et al., 2004).

4. Detection and Amplification of Enantiomeric Imbalance in Alpha-Amino Acids

Nonokawa and Yashima (2003) designed a novel stereoregular poly(phenylacetylene) for amino acid binding. This polymer could detect extremely small enantiomeric imbalances in alpha-amino acids, showcasing the potential of aminophenylacetylene derivatives in chiral recognition and analysis (Nonokawa & Yashima, 2003).

5. Amino Acid-Containing Poly(Phenylacetylene)s and Hierarchical Structures

Research by Li et al. (2003) focused on synthesizing amino acid-containing poly(phenylacetylene)s. They demonstrated the possibility of controlling their hierarchical structures through internal and external perturbations, which is significant for advanced material design and applications (Li et al., 2003).

Safety and Hazards

Future Directions

Aminophenylacetylene has potential applications in the pharmaceutical industry as a building block for the synthesis of a variety of compounds . It can be used to create new drugs or improve the efficacy of existing drugs . More research and development are needed to fully explore its potential applications.

properties

IUPAC Name |

2-phenylethynamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLFEMMPGBNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491998 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminophenylacetylene | |

CAS RN |

85739-51-1 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)